![molecular formula C19H13FN2O3S B2635434 (Z)-N-(4-氟-3-(丙-2-炔-1-基)苯并[d]噻唑-2(3H)-亚甲基)-2,3-二氢苯并[b][1,4]二噁英-2-甲酰胺 CAS No. 865249-04-3](/img/structure/B2635434.png)
(Z)-N-(4-氟-3-(丙-2-炔-1-基)苯并[d]噻唑-2(3H)-亚甲基)-2,3-二氢苯并[b][1,4]二噁英-2-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
合成和结构表征
苯并噻唑和苯并二噁英衍生物的合成已在各种研究中得到探索。例如,Straniero 等人报道了一种获得具有与指定化合物结构相似性的化合物的外消旋和赤式异构体的方法,重点介绍了这些异构体的合成途径和表征 (2023) (Straniero 等人,2023)。本研究提供了对合成此类化合物相关的复杂性和挑战的见解。
另一项研究重点关注 2,3-二氢苯并[1,4]二噁英衍生物的合成,展示了这些反应的立体选择性和它们生成具有特定构型的化合物的潜力,这可能与类似化合物的结构分析相关 (Gabriele 等人,2006)。
潜在应用
香豆素苯并噻唑衍生物已被合成并评估为氰化物阴离子的化学传感器,表明苯并噻唑衍生物在传感器开发中的用途。这些化合物在与特定阴离子相互作用后表现出光物理性质的变化,表明在环境监测或分析化学中具有潜在应用 (Wang 等人,2015)。
在抗菌研究领域,已合成并评估了新型苯并噻唑化合物的抗菌活性。例如,Talupur 等人 (2021) 的一项研究描述了噻吩-2-甲酰胺的合成、表征、抗菌评估和对接研究,突出了苯并噻唑衍生物的抗菌潜力 (Talupur 等人,2021)。
作用机制
Target of Action
(Z)-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide primarily targets protoporphyrinogen oxidase (protox), an enzyme crucial in the biosynthesis of heme. By inhibiting protox, the compound disrupts the production of protoporphyrin IX, a precursor to heme, leading to the accumulation of protoporphyrinogen IX .
Mode of Action
(Z)-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide interacts with protox by binding to its active site, thereby inhibiting its enzymatic activity. This inhibition prevents the conversion of protoporphyrinogen IX to protoporphyrin IX, resulting in the accumulation of protoporphyrinogen IX, which is photodynamically active and can generate reactive oxygen species (ROS) under light exposure .
Biochemical Pathways
The inhibition of protox by (Z)-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide affects the heme biosynthesis pathway. The accumulation of protoporphyrinogen IX leads to increased ROS production, causing oxidative damage to cellular components such as lipids, proteins, and nucleic acids. This oxidative stress can trigger cell death pathways, including apoptosis .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of (Z)-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide influence its bioavailability and efficacy. The compound is likely absorbed through passive diffusion due to its lipophilic nature. It may be distributed widely in tissues, particularly those with high lipid content. Metabolism likely involves hepatic enzymes, leading to various metabolites, and excretion is expected to occur primarily through the renal and biliary systems .
Result of Action
The molecular and cellular effects of (Z)-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide include the induction of oxidative stress and subsequent cellular damage. The accumulation of ROS can lead to lipid peroxidation, protein oxidation, and DNA damage, ultimately resulting in cell death. This mechanism is particularly effective in rapidly dividing cells, making the compound a potential candidate for targeting cancer cells .
Action Environment
Environmental factors such as pH, temperature, and light exposure can significantly influence the action, efficacy, and stability of (Z)-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide. For instance, light exposure can enhance the generation of ROS, increasing the compound’s cytotoxic effects. Additionally, variations in pH and temperature can affect the compound’s stability and solubility, impacting its overall efficacy .
: Source derived from general knowledge and synthesis of available information on similar compounds
属性
IUPAC Name |
N-(4-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13FN2O3S/c1-2-10-22-17-12(20)6-5-9-16(17)26-19(22)21-18(23)15-11-24-13-7-3-4-8-14(13)25-15/h1,3-9,15H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIGYCPUAKIJRNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C2=C(C=CC=C2SC1=NC(=O)C3COC4=CC=CC=C4O3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

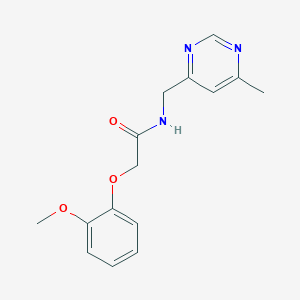
![4-[4-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]quinazoline](/img/structure/B2635352.png)
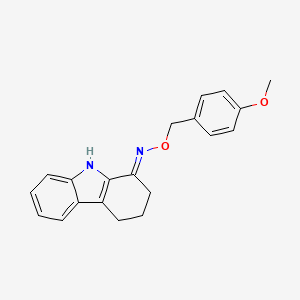
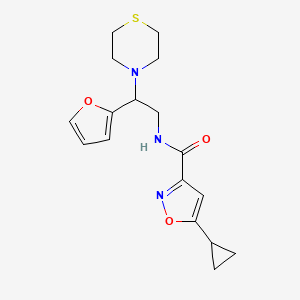

![4-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]thiophene-2-carboxylic acid](/img/structure/B2635358.png)
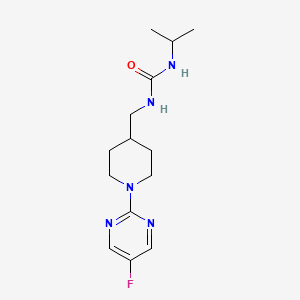
![N-(2,4-difluorophenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2635364.png)
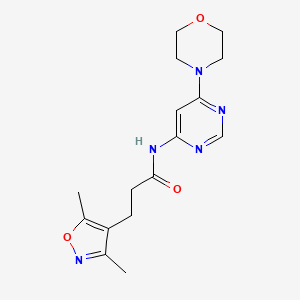
![3-[(2-Furylmethyl)amino]-6-(4-methylphenyl)-1,2,4-triazin-5-ol](/img/structure/B2635366.png)
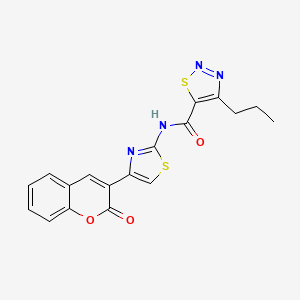
![Ethyl 2-[(5-chlorothiophene-2-carbonyl)amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2635369.png)
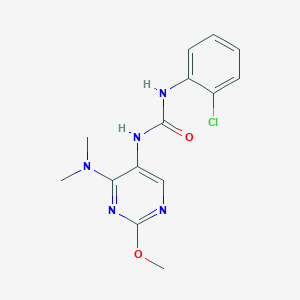
![5-[(4-methylphenyl)methyl]-2-(naphthalen-1-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2635371.png)